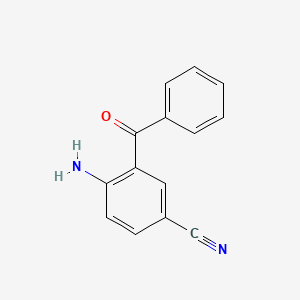

4-Amino-3-benzoylbenzonitrile

Description

Contextualization within Aromatic Organic Chemistry

From a structural standpoint, 4-Amino-3-benzoylbenzonitrile is a polysubstituted aromatic compound. smolecule.com Its foundation is a benzene (B151609) ring, to which an amino (-NH₂) group, a benzoyl (-C(=O)C₆H₅) group, and a nitrile (-C≡N) group are attached. smolecule.comnih.gov This specific arrangement of functional groups on the benzonitrile (B105546) framework defines its chemical identity and reactivity. smolecule.com

Table 1: Chemical and Physical Properties of this compound

Data sourced from PubChem and other chemical databases. smolecule.comnih.govchemicalbook.com

Overview of Research Trajectories and Academic Significance

The academic significance of this compound stems primarily from its utility as a building block in organic synthesis. Its multifunctional nature allows for a diverse range of chemical transformations, making it a versatile precursor for more elaborate molecules.

Key research trajectories involving this compound include:

Organic Synthesis: It serves as a crucial intermediate for synthesizing a variety of complex organic molecules. smolecule.com The reactive sites on the molecule—the amino and cyano groups—can undergo various reactions such as nucleophilic substitution and reduction, enabling further functionalization. smolecule.com

Material Science: The compound's properties suggest potential applications in the development of advanced materials. smolecule.com Researchers are exploring its use in creating novel polymers or specialized coatings, although specific applications are still under investigation. smolecule.com

Medicinal Chemistry and Biological Activity: Preliminary research has indicated that this compound possesses antimicrobial properties. smolecule.com Studies have shown its effectiveness against certain bacterial strains, which suggests it could be a candidate for the development of new antibiotics. smolecule.com Its structure is also a subject of interaction studies with biological macromolecules to understand its potential mechanisms of action. smolecule.com

Table 2: Summary of Research Areas for this compound

Information compiled from research overviews. smolecule.com

Table of Mentioned Compounds

Table 3: List of Chemical Compounds

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C14H10N2O |

|---|---|

Molecular Weight |

222.24 g/mol |

IUPAC Name |

4-amino-3-benzoylbenzonitrile |

InChI |

InChI=1S/C14H10N2O/c15-9-10-6-7-13(16)12(8-10)14(17)11-4-2-1-3-5-11/h1-8H,16H2 |

InChI Key |

RXZJRIJHONFXDH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)C#N)N |

Origin of Product |

United States |

Synthetic Methodologies and Strategies

Foundational Synthetic Routes to 4-Amino-3-benzoylbenzonitrile

The classical approaches to synthesizing this compound often rely on well-established reaction mechanisms, providing reliable, albeit sometimes lengthy, pathways to the target molecule.

Condensation reactions, which involve the joining of two molecules with the elimination of a small molecule like water, are a fundamental strategy in organic synthesis. mdpi.com One documented method for preparing this compound involves the condensation of 4-aminoacetophenone with benzoyl chloride. This reaction is typically conducted in the presence of a base, such as sodium hydroxide, and can produce the desired product in moderate to high yields. smolecule.com The primary amine of one precursor reacts with the acyl chloride of the other, leading to the formation of the core structure.

Another foundational route begins with a different precursor, 3-benzoylbenzonitrile (B15345663). This pathway involves a two-step process:

Nitration: The starting material, 3-benzoylbenzonitrile, undergoes regioselective nitration. This is typically achieved using a mixture of concentrated nitric acid and concentrated sulfuric acid at controlled temperatures, generally between 0 and 25°C, to introduce a nitro group at the 4-position. smolecule.com

Reduction: The resulting 4-nitro-3-benzoylbenzonitrile is then reduced to the target amine. Various reducing agents can be employed for this transformation to selectively convert the nitro group into an amino group without affecting the benzoyl or nitrile functionalities. smolecule.com

This nitration-reduction sequence is a common and effective strategy for introducing an amino group onto an aromatic ring at a specific position relative to existing substituents. smolecule.com

Table 1: Two-Step Synthesis via Functionalized Precursor

| Step | Starting Material | Reagents | Key Transformation | Intermediate/Product |

|---|---|---|---|---|

| 1 | 3-Benzoylbenzonitrile | Conc. HNO₃, Conc. H₂SO₄ | Electrophilic Aromatic Substitution (Nitration) | 4-Nitro-3-benzoylbenzonitrile |

| 2 | 4-Nitro-3-benzoylbenzonitrile | Reducing Agent (e.g., SnCl₂/HCl, H₂/Pd-C) | Nitro Group Reduction | This compound |

Refluxing, the process of heating a reaction mixture with a condenser to prevent solvent loss, is a standard technique for reactions that require prolonged heating. A specific reflux-based method for synthesizing this compound involves reacting 4-aminoacetophenone with benzoyl cyanide. smolecule.com The reaction is typically carried out in a high-boiling polar aprotic solvent like dimethylformamide (DMF), and this protocol has been reported to provide good yields of the final product. smolecule.com

Advanced Synthetic Approaches and Process Optimization

To overcome the limitations of classical methods, such as harsh reaction conditions or limited substrate scope, advanced synthetic strategies have been developed. These include the use of novel precursors, sophisticated catalytic systems, and innovative process technologies like flow chemistry.

Modern catalysis offers powerful tools for forming carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. The synthesis of benzonitrile (B105546) derivatives, including the direct precursor 4-benzoylbenzonitrile, has benefited significantly from these developments.

Palladium-Catalyzed Cyanation: A prominent example is the palladium-catalyzed cyanation of arenediazonium tetrafluoroborate (B81430) derivatives. thieme-connect.com This method allows for the synthesis of various benzonitriles, including 4-benzoylbenzonitrile, from their corresponding diazonium salts. The reaction uses a palladium acetate (B1210297) catalyst system and an organic cyano source, 2-(piperidin-1-yl)acetonitrile, under relatively mild conditions. thieme-connect.com This approach is valuable for its broad substrate scope and tolerance of various functional groups. thieme-connect.com

Copper-Catalyzed Cyanation: The Rosenmund–von Braun reaction, a classical method involving the reaction of aryl halides with stoichiometric copper(I) cyanide at high temperatures, has been modernized through catalysis. google.com Modern protocols use catalytic amounts of copper, often with specific ligands, to facilitate the cyanation of aryl halides, providing a more efficient route to aromatic nitriles. google.com

Table 2: Modern Catalytic Methods for Benzonitrile Synthesis

| Catalytic System | Substrate Type | Cyano Source | Key Advantage | Reference |

|---|---|---|---|---|

| Palladium(II) Acetate | Arenediazonium Tetrafluoroborate | 2-(Piperidin-1-yl)acetonitrile | Mild conditions, broad scope | thieme-connect.com |

| Copper(I) Iodide | Aryl Halide (Iodide, Bromide) | Copper(I) Cyanide | Improved efficiency over classical methods | google.com |

Flow chemistry, where reactions are run in a continuously flowing stream through a reactor, has emerged as a powerful technology for chemical synthesis. It offers significant advantages, including enhanced safety, better temperature control, improved scalability, and reduced reaction times compared to traditional batch processing. smolecule.commdpi.comacs.org

While specific flow chemistry protocols for this compound are not extensively documented in the provided sources, the application of this technology to synthesize related benzonitrile analogues and other complex nitrogen-containing molecules is well-established. For instance, the continuous-flow synthesis of pyrazole (B372694) derivatives has been demonstrated starting from 2-chloro-4-ethynylbenzonitrile, achieving good yields with significantly reduced reaction times (e.g., 30 minutes at 100°C). mdpi.com

Furthermore, multi-step syntheses of active pharmaceutical ingredients have been successfully executed in a single, continuous-flow setup. mdpi.com The synthesis of Imatinib, for example, involved three distinct chemical transformations, including a palladium-catalyzed C-N cross-coupling, integrated into one continuous process. mdpi.com The use of benzonitrile as a solvent in the flow synthesis of single-crystalline Covalent Organic Frameworks (COFs) also underscores the compatibility of the nitrile moiety with flow reaction conditions. rsc.org These examples demonstrate the immense potential of flow chemistry for the safe, efficient, and scalable production of complex benzonitrile derivatives.

Reaction Yield Enhancement and Selectivity Control in this compound Synthesis

The efficient synthesis of this compound hinges on maximizing reaction yields and controlling selectivity. Traditional methods, such as the condensation of 4-aminoacetophenone with benzoyl chloride, can provide moderate to high yields of the final product. smolecule.com Another approach involves refluxing 4-aminoacetophenone with benzoyl cyanide in a solvent like dimethylformamide, which has also been reported to result in good yields. smolecule.com

A common strategy for its synthesis involves the nitration of a 3-benzoylbenzonitrile precursor, followed by the selective reduction of the introduced nitro group to form the desired amino group. smolecule.com This nitration is typically carried out using a mixture of concentrated nitric acid and sulfuric acid at controlled temperatures (0 to 25 °C) to ensure the regioselective introduction of the nitro group at the 4-position. smolecule.com

Modern synthetic strategies increasingly utilize transition metal-catalyzed reactions, which offer improved selectivity and milder reaction conditions. smolecule.com Palladium-catalyzed cyanation reactions, for instance, have proven to be powerful tools for constructing benzonitrile derivatives, allowing for the direct conversion of aryl halides to the corresponding nitriles under relatively mild conditions. smolecule.com

Atom Economy and Sustainability Considerations in Synthetic Design

In recent years, there has been a growing emphasis on developing more sustainable and atom-economical synthetic routes for chemical compounds, including this compound. Atom economy, a concept that measures the efficiency of a chemical reaction in converting reactants to the desired product, is a key consideration in green chemistry.

Flow chemistry has emerged as a promising technology for the synthesis of nitrile-containing compounds due to its enhanced safety profile and precise control over reaction parameters. smolecule.com Continuous flow processes can lead to improved yields and selectivity while minimizing waste generation. smolecule.com Solid-phase synthesis is another modern technique that can contribute to more sustainable synthetic practices. This method involves attaching a benzonitrile precursor to a polymer resin, allowing for subsequent chemical transformations to be performed on the solid support. The final product is then cleaved from the resin, which can often be recycled. smolecule.com

Interactive Data Table: Synthetic Approaches to this compound

| Synthetic Method | Key Features | Potential Advantages |

|---|---|---|

| Condensation Reaction | Involves reacting 4-aminoacetophenone with benzoyl chloride. | Can achieve moderate to high yields. smolecule.com |

| Reflux Method | Utilizes 4-aminoacetophenone and benzoyl cyanide in a solvent. | Reported to produce good yields. smolecule.com |

| Nitration/Reduction | A two-step process starting with 3-benzoylbenzonitrile. | Allows for regioselective introduction of the amino group. smolecule.com |

| Palladium-Catalyzed Cyanation | Employs a palladium catalyst to convert aryl halides to nitriles. | Offers improved selectivity and milder reaction conditions. smolecule.com |

| Flow Chemistry | Synthesis is performed in a continuous flow system. | Enhanced safety, improved control, and potential for higher yields. smolecule.com |

Chemical Reactivity and Mechanistic Investigations

Electrophilic Aromatic Substitution (EAS) Reactivity of 4-Amino-3-benzoylbenzonitrile

Electrophilic aromatic substitution (EAS) is a cornerstone of aromatic chemistry, where an electrophile replaces an atom, typically hydrogen, on an aromatic ring. dalalinstitute.com The amenability of an aromatic ring to EAS is largely governed by the electron density of the π-system. dalalinstitute.com In the case of this compound, the amino group (-NH₂) acts as a powerful activating group, donating electron density to the benzene (B151609) ring through resonance, thereby making it more susceptible to electrophilic attack. smolecule.comdalalinstitute.com Conversely, the benzoyl (-COPh) and nitrile (-CN) groups are deactivating, withdrawing electron density from the ring.

The directing effect of these substituents is crucial in determining the regioselectivity of EAS reactions. The activating amino group is an ortho, para-director, while the deactivating benzoyl and nitrile groups are meta-directors. dalalinstitute.com Given the positions of the existing substituents, the primary sites for electrophilic attack on the this compound ring are the positions ortho to the activating amino group.

A common example of EAS is nitration. The reaction of an aromatic compound with a mixture of concentrated nitric acid and sulfuric acid introduces a nitro group (-NO₂) onto the ring. libretexts.org For this compound, this reaction would be expected to yield predominantly 4-amino-3-benzoyl-5-nitrobenzonitrile, with the incoming nitro group directed to the position activated by the amino group and not significantly hindered sterically.

| Reaction | Reagents | Typical Product |

| Nitration | HNO₃, H₂SO₄ | 4-amino-3-benzoyl-5-nitrobenzonitrile |

| Halogenation | Br₂, FeBr₃ | 5-bromo-4-amino-3-benzoylbenzonitrile |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 4-amino-5-acyl-3-benzoylbenzonitrile |

This table presents predicted outcomes based on established principles of electrophilic aromatic substitution.

Nucleophilic Substitution Reactions Involving the Nitrile Moiety of this compound

The nitrile group (-C≡N) in this compound can participate in nucleophilic substitution reactions, although this is less common for aryl nitriles compared to alkyl nitriles unless activated by strongly electron-withdrawing groups. ebsco.com However, in certain contexts, the cyanide ion can act as a leaving group. smolecule.comresearchgate.net

One of the most significant reactions of the nitrile group is its hydrolysis to a carboxylic acid. This transformation can be achieved under either acidic or basic conditions. Vigorous hydrolysis, typically with a strong acid, converts the nitrile first to an amide and then to the corresponding carboxylic acid. ebsco.com

Another important reaction is the reduction of the nitrile group. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the nitrile to a primary amine (-CH₂NH₂). ebsco.com

Reduction and Oxidation Pathways of this compound

The functional groups present in this compound offer multiple sites for reduction and oxidation reactions. The benzoyl group contains a ketone, which can be reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH₄). google.com

A significant transformation is the reduction of a nitro group, if introduced via EAS, to an amino group. This is often accomplished using reducing agents like iron powder in hydrochloric acid or tin in hydrochloric acid. smolecule.com The mechanism involves the initial protonation of the nitro group followed by a series of electron and proton transfers. smolecule.com

The amino group itself can be oxidized, though this can lead to a variety of products depending on the oxidizing agent and reaction conditions.

| Functional Group | Reaction Type | Reagent | Product |

| Benzoyl (Ketone) | Reduction | NaBH₄ | Secondary Alcohol |

| Nitrile | Reduction | LiAlH₄ | Primary Amine |

| Nitrile | Hydrolysis | H₃O⁺, heat | Carboxylic Acid |

| Nitro (if present) | Reduction | Fe, HCl | Amino |

This table summarizes common reduction and oxidation reactions for the functional groups in derivatives of this compound.

Advanced Mechanistic Elucidation Studies

To gain a deeper understanding of the reactivity of this compound and its derivatives, advanced mechanistic studies are employed. These investigations provide insights into reaction intermediates, transition states, and the flow of electrons during chemical transformations.

Recent advancements have highlighted the importance of radical reactions in organic synthesis. sci-hub.se For benzonitrile (B105546) derivatives, radical mechanisms can be initiated through various methods, including the use of radical initiators or photoredox catalysis. sci-hub.se Acyl radicals, for instance, can be generated from α-keto acids and participate in cross-coupling reactions to form ketones. sci-hub.se

Photoredox catalysis has emerged as a powerful tool for organic synthesis, utilizing visible light to initiate single-electron transfer (SET) processes. acs.org This methodology can be applied to benzonitrile derivatives to facilitate a variety of transformations. sioc-journal.cnnih.gov For example, photoredox catalysis can be used for the C-H functionalization of aromatic rings and the synthesis of complex heterocyclic structures. nih.govbeilstein-journals.org The process typically involves a photocatalyst, which, upon excitation by light, can either oxidize or reduce a substrate to generate a reactive radical intermediate. acs.orgacs.org

Computational methods, such as Density Functional Theory (DFT), are invaluable for studying the transition states and intermediates of chemical reactions. These studies can help to elucidate reaction mechanisms and predict the selectivity of reactions. escholarship.org For instance, in Friedel-Crafts reactions, there has been considerable debate about the nature of the transition state, with arguments for both π-complex and σ-complex (arenium ion) like structures depending on the reactivity of the electrophile. open.ac.uk Mechanistic studies involving Hammett plot analysis can also provide evidence for the electronic effects of substituents on reaction rates and support proposed mechanisms. escholarship.org

Structural Elucidation and Spectroscopic Analysis in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Analysis

NMR spectroscopy stands as a cornerstone technique for the unambiguous structural assignment of 4-Amino-3-benzoylbenzonitrile. By analyzing the magnetic properties of atomic nuclei, researchers can map out the connectivity and spatial relationships of atoms within the molecule.

Proton NMR (¹H NMR) is instrumental in identifying the various proton environments within the this compound structure. The chemical shifts, integration, and coupling patterns of the proton signals provide a wealth of information. The aromatic protons on the two distinct phenyl rings, as well as the protons of the amino group, give rise to characteristic signals in the ¹H NMR spectrum. The protons on the benzoyl ring typically appear in a different region of the spectrum compared to those on the aminobenzonitrile ring due to the differing electronic environments. The amino protons often present as a broad singlet, the chemical shift of which can be sensitive to solvent and concentration.

¹H NMR Data for this compound

| Proton Assignment | Chemical Shift (δ) in ppm |

|---|---|

| Aromatic Protons | 7.20 - 7.80 |

| Amino Protons (NH₂) | 4.50 - 5.50 (broad singlet) |

Note: The exact chemical shifts can vary depending on the solvent and experimental conditions.

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing a detailed picture of the carbon framework of this compound. Each unique carbon atom in the molecule produces a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the carbon's hybridization and its local electronic environment. For instance, the carbonyl carbon of the benzoyl group is typically observed at a significantly downfield chemical shift compared to the aromatic and nitrile carbons due to its deshielded nature. The carbon atoms of the two aromatic rings also exhibit characteristic chemical shifts that aid in their assignment.

¹³C NMR Data for this compound

| Carbon Assignment | Chemical Shift (δ) in ppm |

|---|---|

| Carbonyl Carbon (C=O) | 195.0 - 200.0 |

| Nitrile Carbon (C≡N) | 115.0 - 120.0 |

| Aromatic Carbons | 110.0 - 150.0 |

Note: The exact chemical shifts can vary depending on the solvent and experimental conditions.

For a more intricate and unambiguous structural assignment, researchers often turn to two-dimensional (2D) NMR techniques. Experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable. COSY experiments reveal proton-proton coupling networks, helping to establish the connectivity of protons within the aromatic rings. HSQC experiments correlate directly bonded proton and carbon atoms, providing a definitive link between the ¹H and ¹³C NMR data. These advanced techniques are crucial for confirming the substitution pattern on the aromatic rings and for the complete and accurate assignment of all proton and carbon signals, especially in cases of signal overlap in the 1D spectra.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides critical information about the functional groups and vibrational modes present in this compound.

Characteristic FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Frequency Range (cm⁻¹) |

|---|---|---|

| Amino (N-H) | Stretching | 3300 - 3500 |

| Aromatic (C-H) | Stretching | 3000 - 3100 |

| Nitrile (C≡N) | Stretching | 2220 - 2260 |

| Carbonyl (C=O) | Stretching | 1630 - 1680 |

| Aromatic (C=C) | Stretching | 1400 - 1600 |

Raman spectroscopy provides complementary information to FTIR, particularly for non-polar bonds and symmetric vibrations. In the Raman spectrum of this compound, the nitrile and carbonyl stretching vibrations are also expected to be present. The symmetric stretching vibrations of the aromatic rings often give rise to strong Raman signals. By analyzing both the FTIR and Raman spectra, a more complete understanding of the vibrational modes of the molecule can be achieved, aiding in a comprehensive structural characterization.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is an essential tool for determining the molecular weight and obtaining structural information about this compound by analyzing its fragmentation pattern upon ionization. The molecular ion peak (M+) in the mass spectrum corresponds to the mass of the intact molecule after losing one electron. For this compound (C₁₄H₁₀N₂O), the molecular ion peak is observed at a mass-to-charge ratio (m/z) of 222. nih.gov

The fragmentation of the molecular ion is energetically driven, with the molecule breaking into smaller, stable charged fragments and neutral radicals. chemguide.co.uk The resulting pattern is a unique fingerprint of the molecule's structure. Key functional groups within this compound—the ketone, the aromatic rings, the amine group, and the nitrile group—dictate the fragmentation pathways. libretexts.org

Expected fragmentation patterns would include:

Loss of a Carbon Monoxide (CO) group: A common fragmentation for ketones, leading to a fragment ion at m/z 194.

Formation of the Benzoyl Cation: Cleavage of the bond between the carbonyl carbon and the aminobenzonitrile ring results in a stable benzoyl cation ([C₆H₅CO]⁺) at m/z 105. chemguide.co.uk

Formation of the Phenyl Cation: Subsequent loss of CO from the benzoyl cation yields the phenyl cation ([C₆H₅]⁺) at m/z 77, a characteristic peak for benzene-containing compounds. docbrown.info

Cleavage around the Aminobenzonitrile Ring: Fragmentation can also occur within the aminobenzonitrile portion of the molecule, though these are typically less prominent than the cleavage of the benzoyl group.

Table 1: Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Formula of Fragment | Notes |

| 222 | Molecular Ion | [C₁₄H₁₀N₂O]⁺ | The parent ion of the molecule. nih.gov |

| 194 | [M - CO]⁺ | [C₁₃H₁₀N₂]⁺ | Resulting from the loss of a neutral carbon monoxide molecule. |

| 105 | Benzoyl cation | [C₇H₅O]⁺ | A highly characteristic fragment from the benzoyl group. chemguide.co.uk |

| 77 | Phenyl cation | [C₆H₅]⁺ | Formed by the loss of CO from the benzoyl cation; indicative of a phenyl ring. docbrown.info |

While standard mass spectrometry provides the nominal molecular weight, High-Resolution Mass Spectrometry (HRMS) is employed to determine the exact mass of a molecule with very high precision (typically to four or more decimal places). rsc.org This allows for the unambiguous determination of the elemental formula. For this compound, the calculated exact mass is 222.079312947 Da. nih.gov In a research context, an experimental HRMS measurement that matches this theoretical value would provide definitive confirmation of the compound's elemental composition, C₁₄H₁₀N₂O. rsc.orgacs.org

Electronic Spectroscopy and Photophysical Properties in Research Contexts

Electronic spectroscopy, particularly Ultraviolet-Visible (UV-Vis) absorption and fluorescence spectroscopy, is used to investigate the electronic transitions and photophysical properties of molecules. The structure of this compound, featuring an extended π-conjugated system that includes two aromatic rings, a carbonyl group, and a nitrile group, is expected to give rise to distinct electronic absorption bands in the UV region.

The amino group acts as an electron-donating group (auxochrome), while the benzoyl and nitrile groups are electron-withdrawing (chromophores). This "push-pull" electronic structure can lead to intramolecular charge transfer (ICT) characteristics upon photoexcitation, which significantly influences the compound's photophysical properties. researchgate.net Research studies on similar aromatic compounds utilize UV-Vis spectroscopy to determine the maximum absorption wavelength (λmax) and molar absorptivity. nih.gov Fluorescence spectroscopy would be used to measure the emission spectrum, fluorescence quantum yield, and excited-state lifetime, providing insights into the de-excitation pathways of the molecule. smolecule.com While specific experimental data for this compound is not detailed in the surveyed literature, the analysis of its structural analogs suggests it would be an active area of photophysical investigation.

X-ray Crystallography in the Determination of Solid-State Structure

X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline sample. If a suitable single crystal of this compound can be grown, this method can provide definitive data on:

Bond lengths and angles: Precise measurements of all covalent bonds and the angles between them.

Crystal Packing: How individual molecules are arranged in the crystal lattice, revealing intermolecular interactions such as hydrogen bonding (involving the amino group) and π-π stacking between the aromatic rings.

Although a specific crystal structure for this compound is not publicly available in the Cambridge Structural Database as of this writing, X-ray diffraction analysis has been successfully applied to numerous related benzophenone (B1666685) and benzonitrile (B105546) derivatives to elucidate their structures. acs.orgrsc.orgkfupm.edu.sa Such an analysis would be indispensable for a complete understanding of its solid-state properties and for computational modeling studies.

Computational Chemistry and Theoretical Modeling of 4 Amino 3 Benzoylbenzonitrile

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. mdpi.com It is widely used to determine optimized geometries, energies, and various molecular properties. nih.gov Functionals like Becke's three-parameter hybrid exchange functional with the Lee–Yang–Parr correlation functional (B3LYP) are often paired with basis sets such as 6-311++G(d,p) to achieve reliable results for organic compounds. nih.govresearchgate.net

The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. This process systematically alters the molecular structure to find the configuration with the lowest possible energy on the potential energy surface. nih.gov The resulting optimized geometry provides key data on bond lengths, bond angles, and dihedral angles. These theoretical parameters can be compared with experimental data, if available, to validate the computational method. For a molecule like 4-Amino-3-benzoylbenzonitrile, DFT calculations would elucidate the spatial relationship between the aminobenzonitrile and benzoyl moieties, including the degree of planarity or torsion between the aromatic rings.

| Parameter | Description | Typical Calculated Value (Å or °) |

|---|---|---|

| C-C (aromatic) | Bond length within benzene (B151609) rings | 1.39 - 1.41 Å |

| C=O | Bond length of the carbonyl group | ~1.23 Å |

| C-N (amino) | Bond length of the amino group to the ring | ~1.38 Å |

| C-C≡N | Bond length of the nitrile carbon to the ring | ~1.45 Å |

| C≡N | Bond length of the nitrile group | ~1.16 Å |

| C-CO-C | Angle of the benzoyl ketone bridge | ~120° |

| Ring-Ring | Dihedral angle between the two aromatic rings | Variable, depends on steric hindrance |

Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory for describing chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy orbital without electrons, acts as an electron acceptor. wikipedia.orgyoutube.com

The energy of the HOMO is related to the molecule's ionization potential, and the LUMO energy is related to its electron affinity. The difference in energy between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. ajchem-a.com A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net In this compound, the distribution of the HOMO and LUMO across the molecule would indicate the most likely sites for nucleophilic and electrophilic attack, respectively. The amino group is expected to contribute significantly to the HOMO, while the benzoyl and nitrile groups, being electron-withdrawing, would likely dominate the LUMO.

| Property | Description | Typical Value (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.0 to -6.5 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 to -2.5 |

| Energy Gap (ΔE) | ELUMO - EHOMO | ~3.5 to 4.5 |

Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Intermolecular Interactions

Natural Bond Orbital (NBO) analysis is a theoretical method that translates the complex, delocalized molecular orbitals obtained from a DFT calculation into a more intuitive picture of localized bonds, lone pairs, and antibonding orbitals, which align with classical Lewis structures. wisc.edumpg.de This analysis is invaluable for understanding charge distribution, hybridization, and specific intramolecular interactions that contribute to molecular stability.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP (N) | π* (Carom-Carom) | > 20.0 | Resonance, charge delocalization from amino group to ring |

| π (Carom-Carom) | π* (C=O) | ~ 5.0 - 10.0 | Conjugation between benzoyl ring and carbonyl |

| π (C=O) | π* (Carom-Carom) | ~ 2.0 - 5.0 | Conjugation from carbonyl to benzonitrile (B105546) ring |

| σ (C-H) | σ* (C-C) | < 2.0 | Standard hyperconjugation |

Quantitative Structure-Activity Relationships (QSAR) Modeling for Rational Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. wikipedia.orgjocpr.com The goal of QSAR is to develop predictive models that can guide the design of new, more potent molecules before their synthesis, thereby saving time and resources. nih.govrsc.org

A QSAR model takes the form of an equation where biological activity is a function of various molecular descriptors. wikipedia.org These descriptors can be physicochemical properties (e.g., lipophilicity), steric parameters, or quantum chemical parameters derived from DFT calculations. For a series of derivatives of this compound, DFT-calculated descriptors like HOMO/LUMO energies, dipole moment, atomic charges, and molecular surface area could be used to build a QSAR model. uobasrah.edu.iq For example, a model might reveal that higher HOMO energy and a specific range of dipole moments are correlated with increased desired activity, providing a clear strategy for rational drug design.

| Descriptor Class | Specific Descriptor Example | Potential Influence on Activity |

|---|---|---|

| Electronic | EHOMO, ELUMO, Energy Gap (ΔE) | Relates to the molecule's ability to participate in charge-transfer interactions. |

| Electronic | Dipole Moment (μ) | Influences polarity and interactions with a biological target. |

| Electronic | Mulliken Atomic Charges | Indicates sites for electrostatic interactions. uobasrah.edu.iq |

| Steric/Topological | Molecular Volume, Surface Area | Relates to how the molecule fits into a receptor binding site. |

| Physicochemical | LogP (Partition Coefficient) | Describes hydrophobicity, affecting membrane permeability. |

Molecular Dynamics Simulations and Conformational Landscape Analysis

While DFT calculations provide a static picture of a molecule at its minimum energy, Molecular Dynamics (MD) simulations offer a dynamic view by simulating the movements of atoms and molecules over time. nih.gov MD is used to explore the conformational landscape, which is the full range of shapes a molecule can adopt at a given temperature. nih.gov

For a flexible molecule like this compound, which has rotational freedom around the bonds connecting the two rings, MD simulations can reveal the most populated conformations in different environments (e.g., in a vacuum or in a solvent like water). This analysis helps in understanding the molecule's flexibility, average structure, and how it might change its shape upon binding to a biological target. nih.gov The results from MD can provide a more realistic understanding of the molecule's behavior under physiological conditions than static quantum calculations alone.

Theoretical Prediction of Spectroscopic Parameters

Computational chemistry is a powerful tool for predicting and interpreting spectroscopic data. DFT calculations can accurately predict vibrational frequencies (FT-IR and Raman), nuclear magnetic resonance (NMR) chemical shifts, and electronic transitions (UV-Visible). researchgate.net

Vibrational Analysis: Calculating the harmonic vibrational frequencies helps in assigning the peaks observed in experimental IR and Raman spectra to specific molecular motions, such as C=O stretching, N-H bending, or C≡N stretching. researchgate.net

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the NMR chemical shifts (¹H and ¹³C) of a molecule. Comparing these theoretical values with experimental data can confirm the molecular structure. researchgate.netijstr.org

UV-Visible Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption wavelengths (λ_max) and intensities in a UV-Vis spectrum. ijstr.org This can help identify the nature of the electronic transitions, such as π→π* or n→π* transitions.

| Spectroscopic Data | Assignment/Transition | Calculated Value | Experimental Value |

|---|---|---|---|

| FT-IR (cm-1) | C≡N stretch | ~2230 | ~2225 |

| FT-IR (cm-1) | C=O stretch | ~1665 | ~1660 |

| ¹³C NMR (ppm) | Carbonyl Carbon (C=O) | ~195 | ~196 |

| ¹³C NMR (ppm) | Nitrile Carbon (C≡N) | ~118 | ~119 |

| UV-Vis (nm) | π→π* | ~300 | ~305 |

Application of Advanced Theoretical Concepts: Linear Free-Energy Relationships (LFERs) and Marcus Theory in Related Ketone Systems

While direct experimental studies on the application of advanced theoretical concepts like Linear Free-Energy Relationships (LFERs) and Marcus Theory to this compound are not extensively available in public literature, a robust theoretical framework can be constructed by examining research on structurally analogous ketone systems, particularly substituted benzophenones. This section explores the theoretical application of these concepts to understand the reactivity and electron transfer dynamics that would be pertinent to this compound.

Linear Free-Energy Relationships (LFERs)

Linear Free-Energy Relationships (LFERs) provide a powerful tool for quantifying the impact of electronic effects of substituents on the rate and equilibrium constants of a reaction. The Hammett equation is a cornerstone of LFERs, particularly for reactions involving aromatic compounds. wikipedia.orgdalalinstitute.com It relates the logarithm of the reaction rate constant (k) or equilibrium constant (K) for a substituted reactant to that of the unsubstituted reactant through a substituent constant (σ) and a reaction constant (ρ). wikipedia.org

The equation is given by: log(k/k₀) = ρσ or log(K/K₀) = ρσ

Where:

k or K is the rate or equilibrium constant for the substituted reactant.

k₀ or K₀ is the rate or equilibrium constant for the unsubstituted reactant (e.g., benzophenone).

σ is the substituent constant , which depends on the nature and position (meta- or para-) of the substituent and quantifies its electron-donating or electron-withdrawing ability.

ρ is the reaction constant , which is characteristic of the reaction and its sensitivity to electronic effects. A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, while a negative ρ value signifies acceleration by electron-donating groups. seesaa.net

In the context of this compound, the amino (-NH₂) group at the 4-position and the cyano (-CN) group at the 3-position (relative to the amino group, but effectively influencing the benzoyl moiety) would significantly modulate the electronic properties of the benzophenone (B1666685) core.

Application to Ketone Systems:

Studies on the dissociation of ionized substituted benzophenones have successfully employed Hammett correlations to elucidate reaction mechanisms. nih.gov For instance, the competitive fragmentation of YC₆H₄COC₆H₅⁺˙ ions to form [YC₆H₄CO]⁺ and [C₆H₅CO]⁺ can be analyzed using the Hammett equation. A plot of the logarithm of the ratio of the relative abundances of these fragment ions against the substituent constant σ yields a straight line, from which the reaction constant ρ can be determined. nih.gov

To illustrate this, a hypothetical Hammett analysis for a reaction at the carbonyl group of various substituted benzophenones is presented below.

Interactive Data Table: Hypothetical Hammett Analysis for a Reaction in a Benzophenone System

| Substituent (Y) in Y-C₆H₄-CO-C₆H₅ | Substituent Constant (σₚ) | Hypothetical log(k/k₀) | Inferred Effect on Reaction Rate |

| -NH₂ | -0.66 | -1.32 | Slower |

| -OCH₃ | -0.27 | -0.54 | Slower |

| -CH₃ | -0.17 | -0.34 | Slower |

| -H | 0.00 | 0.00 | Reference |

| -Cl | 0.23 | 0.46 | Faster |

| -CN | 0.66 | 1.32 | Faster |

| -NO₂ | 0.78 | 1.56 | Faster |

This table assumes a hypothetical reaction with a positive ρ value (e.g., ρ = +2.0), where electron-withdrawing groups accelerate the reaction.

This LFER analysis suggests that for a reaction favored by reduced electron density at the carbonyl carbon, substituents like the cyano group would enhance the reaction rate, while the amino group would decrease it. The precise ρ value would offer deep insights into the transition state's nature. nih.gov

Marcus Theory

Marcus Theory provides a theoretical framework for understanding the rates of electron transfer (ET) reactions. wikipedia.org It describes the rate constant of an outer-sphere electron transfer reaction in terms of two key parameters: the Gibbs free energy of reaction (ΔG°) and the reorganization energy (λ). wikipedia.orguleth.ca

The activation energy (ΔG‡) for the electron transfer is given by the Marcus equation:

ΔG‡ = (λ + ΔG°)² / 4λ

Where:

ΔG° is the standard Gibbs free energy change for the electron transfer reaction.

λ is the reorganization energy , which is the energy required to distort the reactants and the surrounding solvent molecules from their equilibrium geometries to the equilibrium geometries of the products, without the electron transfer actually occurring. libretexts.org It has two components: an inner-sphere (λᵢ) contribution from changes in bond lengths and angles within the reactants, and an outer-sphere (λₒ) contribution from the reorientation of solvent molecules. wikipedia.orglibretexts.org

For a molecule like this compound, Marcus Theory could be used to model intramolecular electron transfer processes, for instance, upon photoexcitation. The amino group can act as an electron donor and the benzoylbenzonitrile moiety as an electron acceptor.

Computational Modeling in Ketone Systems:

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for estimating the parameters of Marcus Theory. rsc.org For a given electron transfer reaction in a system related to this compound, one could computationally determine:

Optimized Geometries: The equilibrium geometries of the reactant (neutral state) and product (charge-separated state) are calculated.

Reorganization Energy (λ): The inner-sphere reorganization energy can be calculated from the energy differences between the neutral and ionized states at their respective optimized geometries. The outer-sphere component is often estimated using continuum solvation models. libretexts.org

Gibbs Free Energy (ΔG°): The difference in the electronic energies of the reactant and product states provides an estimate of the driving force of the reaction.

A key prediction of Marcus Theory is the existence of the "inverted region," where the reaction rate decreases as the reaction becomes more exergonic (more negative ΔG°) after reaching a maximum rate when -ΔG° = λ. libretexts.org This counter-intuitive behavior has been experimentally verified and is a hallmark of electron transfer reactions. princeton.edu

Interactive Data Table: Illustrative Marcus Theory Parameters for a Hypothetical Intramolecular ET

| System | Reorganization Energy (λ) (eV) | Gibbs Free Energy (ΔG°) (eV) | Calculated Activation Energy (ΔG‡) (eV) | Predicted Relative ET Rate |

| Benzophenone (Reference) | 1.2 | -0.8 | 0.033 | Moderate |

| System with Low Driving Force | 1.2 | -0.4 | 0.133 | Slow |

| Optimal System (-ΔG° ≈ λ) | 1.2 | -1.2 | 0.000 | Fast (Maximum) |

| System in Inverted Region | 1.2 | -1.6 | 0.033 | Moderate |

| System with High λ | 1.8 | -1.2 | 0.150 | Slow |

This table illustrates the quadratic relationship between the driving force and the activation energy as predicted by Marcus Theory.

For this compound, computational modeling could predict the rates of charge separation and charge recombination, which are fundamental processes in its potential photochemical applications. The solvent environment would be expected to play a crucial role, significantly affecting both λₒ and ΔG°, and thus modulating the electron transfer kinetics. libretexts.org The application of these theoretical models, even in a predictive capacity, provides invaluable insights into the electronic behavior and reactivity of complex organic molecules like this compound.

Derivatives and Analogues of 4 Amino 3 Benzoylbenzonitrile: Synthesis and Research Applications

Design Principles for Novel 4-Amino-3-benzoylbenzonitrile Analogues

The design of novel analogues of this compound is a process guided by established principles of medicinal chemistry and materials science. The goal is to systematically modify the parent structure to enhance or introduce specific biological activities or material properties. This involves considering the electronic and steric effects of various substituents on the benzonitrile (B105546) and benzoyl rings.

Key design strategies include:

Isosteric and Bioisosteric Replacements: Replacing functional groups with others that have similar physical or chemical properties to improve potency, selectivity, or pharmacokinetic profiles. For instance, the cyano group (-CN) could be replaced with a tetrazole ring, a known bioisostere, which can alter the compound's metabolic stability and acidity.

Structure-Based and Ligand-Based Design: In the context of drug discovery, if the biological target is known, computational tools can be used to design analogues that fit optimally into the active site. In the absence of a known target, ligand-based approaches are used, where analogues are designed based on the structures of known active compounds.

Modulation of Physicochemical Properties: Altering substituents to fine-tune properties like lipophilicity (logP), solubility, and polar surface area. For example, introducing polar groups can increase water solubility, while adding lipophilic moieties can enhance membrane permeability.

Introduction of Reactive Moieties: Incorporating specific functional groups that allow for further chemical modification or covalent bonding to a target. The amino group on the this compound scaffold is a prime site for such modifications.

Quantitative Structure-Activity Relationship (QSAR) studies on related benzonitrile series provide a quantitative framework for these design principles. For instance, studies on 2-arylsulfonyl-6-substituted benzonitriles have shown that an amino group at one position and a sulfonyl group at another are advantageous for HIV-1 reverse transcriptase inhibition. tandfonline.com Such findings suggest that the relative positioning and electronic nature of substituents are critical design elements. The design process often involves creating a library of analogues with systematic variations to explore the structure-activity landscape comprehensively.

Synthetic Strategies for Functionalized Derivatives

The synthesis of this compound and its functionalized derivatives relies on a range of established and modern organic chemistry methodologies. The choice of strategy depends on the desired substitution pattern and the compatibility of functional groups.

Traditional synthetic pathways often involve sequential reactions to build the molecule. A common approach is the condensation reaction between a substituted 4-aminoacetophenone and a benzoyl chloride derivative in the presence of a base. smolecule.com Another method involves refluxing 4-aminoacetophenone with benzoyl cyanide. smolecule.com

More advanced strategies have also been developed:

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, are powerful tools for creating C-C and C-N bonds, respectively. These can be used to attach various aryl or alkyl groups to the benzonitrile or benzophenone (B1666685) core.

Solid-Phase Synthesis: For the creation of compound libraries, solid-phase synthesis offers advantages in purification and automation. smolecule.com In this approach, a benzonitrile precursor is attached to a polymer resin, and subsequent reactions are carried out before the final product is cleaved from the support. smolecule.com

Flow Chemistry: Flow chemistry methods are increasingly being used for the synthesis of organic intermediates, offering better control over reaction parameters and improved safety and scalability.

The inherent reactivity of the this compound core, with its nucleophilic amino group and electrophilic sites on the aromatic rings, allows for a wide range of derivatization reactions, including electrophilic aromatic substitution and nucleophilic substitution. smolecule.com

Table 1: Selected Synthetic Methods for Benzonitrile Derivatives

| Method | Description | Key Reagents | Advantages |

| Condensation Reaction | A common method for forming the core structure. smolecule.com | 4-aminoacetophenone, benzoyl chloride, base smolecule.com | Well-established, moderate to high yields. smolecule.com |

| Thorpe-Ziegler Cyclization | Used for creating fused heterocyclic systems from dinitriles. researchgate.net | Dinitrile precursor, strong base (e.g., t-BuLi) researchgate.net | Effective for ring construction. researchgate.net |

| Nucleophilic Aromatic Substitution | Introduction of nucleophiles onto the aromatic ring. semanticscholar.org | Halogenated benzonitrile, nucleophile (e.g., phenoxide) | Versatile for introducing various functional groups. semanticscholar.org |

| Metal-Catalyzed C-H Activation | A modern, step-economical method for forming C-C or C-N bonds. semanticscholar.org | Ruthenium or Palladium catalyst, directing group semanticscholar.org | High efficiency and atom economy. semanticscholar.org |

Structure-Reactivity and Structure-Property Relationship Studies of Substituted Benzonitriles

Understanding the relationship between the structure of substituted benzonitriles and their reactivity and properties is crucial for designing new molecules with desired characteristics. These relationships are often investigated using a combination of experimental techniques and computational modeling.

Structure-Reactivity Relationships:

The reactivity of the benzonitrile ring is significantly influenced by the electronic nature of its substituents. Electron-withdrawing groups, such as the cyano (-CN) and benzoyl (-C=O) groups in this compound, deactivate the ring towards electrophilic substitution but activate it for nucleophilic aromatic substitution. Conversely, the electron-donating amino (-NH2) group activates the ring, particularly at the ortho and para positions, for electrophilic attack. smolecule.com

Hammett plots, which correlate reaction rates with substituent constants (σ), are often used to quantify these electronic effects. osti.gov For the oxidative addition of nickel to the C-CN bond of substituted benzonitriles, a large positive ρ value was observed, indicating that the reaction is highly sensitive to electronic effects and is favored by electron-withdrawing groups that stabilize negative charge development in the transition state. osti.gov

Steric effects also play a critical role. Ortho-substituents can hinder the approach of reagents and influence the conformation of the molecule, thereby affecting reactivity. acs.orgfrontiersin.org This "ortho effect" has been observed in the oxidative addition of nickel to benzonitriles, where ortho-fluoro and ortho-CF3 groups significantly stabilize the products. acs.orgosti.gov

Structure-Property Relationships:

The physical and biological properties of substituted benzonitriles are also dictated by their structure. For example, the introduction of donor-acceptor moieties can lead to compounds with interesting photophysical properties, such as mechanochromism (color change upon mechanical stress). semanticscholar.org In a study of isoindolinone derivatives synthesized from substituted benzonitriles, it was found that the flexibility and twisting of donor units are crucial for observing mechanochromism. semanticscholar.org

Quantitative Structure-Property Relationship (QSPR) models are used to predict properties based on molecular descriptors. These models are invaluable in the rational design of new materials and drugs by allowing for the in-silico screening of virtual compounds.

Table 2: Influence of Substituents on Benzonitrile Properties

| Substituent Type | Position | Effect on Reactivity | Effect on Properties | Example Study |

| Electron-Withdrawing | meta, para | Increases rate of nucleophilic substitution; Stabilizes negative charge in transition states. osti.gov | Can lead to materials with charge-transfer characteristics. semanticscholar.org | Oxidative addition of Ni to C-CN bond. osti.gov |

| Electron-Donating | ortho, para | Increases rate of electrophilic substitution; Can destabilize certain oxidative addition products. acs.org | Can tune the emission properties of luminogens. semanticscholar.org | QSAR of HIV-1 inhibitors. tandfonline.com |

| Bulky Groups | ortho | Steric hindrance can decrease reaction rates or alter selectivity. osti.gov | Can influence crystal packing and solid-state properties. semanticscholar.org | "Ortho effect" in Ni-catalyzed reactions. acs.orgosti.gov |

Development of Heterocyclic Systems from this compound Precursors

The vicinal amino and cyano groups in derivatives of this compound make them valuable precursors for the synthesis of a wide variety of heterocyclic compounds. The enaminonitrile moiety is a versatile building block for constructing fused ring systems.

One of the key reactions in this context is the Thorpe-Ziegler cyclization, which involves the intramolecular reaction of a dinitrile in the presence of a strong base to form an enaminonitrile-fused ring. This has been used to synthesize 4-aminoquinoline-3-carbonitriles from substituted 2-(cyanoethylamino)benzonitriles. researchgate.net These quinoline (B57606) derivatives are themselves important scaffolds in medicinal chemistry, with applications as anticancer and anti-malarial agents. researchgate.net

The amino group of this compound can also serve as a handle for building heterocyclic rings. For example, it can be reacted with dicarbonyl compounds or their equivalents to form pyrimidines, imidazoles, or other nitrogen-containing heterocycles. The benzoyl group can also participate in cyclization reactions, for instance, through intramolecular condensation with an adjacent active methylene (B1212753) group.

The synthesis of α,β-acetylenic carbonyl compounds (ynones), which are important intermediates for heterocycle synthesis, can be achieved through carbonylative Sonogashira coupling reactions catalyzed by palladium-N-heterocyclic carbene complexes. kfupm.edu.sa These ynones can then undergo further cyclization reactions to produce a range of heterocyclic products.

The ability to generate diverse heterocyclic systems from this compound and its analogues underscores their importance as synthetic intermediates. The specific heterocyclic system formed depends on the reaction conditions and the nature of the other reagents involved.

Comparative Studies with Related Benzophenone and Benzonitrile Compounds

To fully appreciate the chemical uniqueness of this compound, it is instructive to compare it with related benzophenone and benzonitrile compounds that lack one or more of its key functional groups.

Benzophenone: Lacks both the amino and cyano groups. It is primarily known for its photochemical properties and use as a photoinitiator. Its chemistry is dominated by the reactivity of the carbonyl group.

Benzonitrile: Lacks the amino and benzoyl groups. It is a common solvent and a precursor for the synthesis of various nitrogen-containing compounds. Its reactivity is centered on the cyano group, which can undergo hydrolysis, reduction, or cycloaddition reactions.

3-Benzoylbenzonitrile (B15345663): Possesses the benzoyl and cyano groups but lacks the activating amino group. It is a useful intermediate in the synthesis of pharmaceuticals and dyes. lookchem.com Its reactivity is a combination of that of a ketone and a nitrile, but without the electronic influence of the amino group, its reactivity profile differs significantly from this compound.

4-Aminobenzonitrile (B131773): Contains the amino and cyano groups but lacks the benzoyl group. The strong electron-donating amino group significantly influences the electronic properties of the cyano group and the aromatic ring.

4-Amino-3,5-difluorobenzonitrile: The introduction of fluorine atoms ortho to the amino group significantly alters the electronic and steric properties of the molecule, which can impact its reactivity and biological activity. nih.gov

The uniqueness of this compound lies in the interplay of its three functional components: the activating amino group, the electron-withdrawing benzoyl group, and the versatile cyano group. smolecule.com This combination creates a molecule with multiple reactive sites and a nuanced electronic structure, making it a particularly valuable and versatile building block in synthetic chemistry. smolecule.com The presence of both a strong donor (amino) and strong acceptors (benzoyl, cyano) on the same aromatic ring suggests potential for interesting intramolecular charge-transfer properties, which could be exploited in the design of functional materials.

Advanced Research Applications and Future Directions

Role of 4-Amino-3-benzoylbenzonitrile as an Intermediate in the Synthesis of Complex Organic Molecules

The strategic arrangement of electron-donating (amino) and electron-withdrawing (benzoyl, nitrile) groups makes this compound a valuable and reactive building block in organic synthesis. Aminonitriles are well-established precursors for a diverse array of chemical structures, including amino acids, alkaloids, and various heterocyclic compounds. uni-mainz.de The presence of the nitrile group allows for its conversion into amines, carboxylic acids, or tetrazoles, while the amino group can be readily acylated, alkylated, or used as a directing group in electrophilic aromatic substitution.

This compound serves as a scaffold for creating more complex molecular frameworks. For instance, the amino and nitrile functionalities can participate in cyclization reactions to form fused heterocyclic systems, which are prevalent in many biologically active molecules. Enaminones, which share some structural similarities, are extensively used as building blocks for synthesizing polyfunctional heterocyclic compounds like pyridines and pyridazines. nih.gov Similarly, the core of this compound is suitable for constructing novel heterocyclic libraries for drug discovery. Unnatural amino acids, such as 4-Amino-3-(aminomethyl)benzoic acid, have been synthesized from related aminobenzoic acid precursors for use in peptidomimetics, highlighting the utility of this class of compounds as versatile scaffolds. researchgate.net While specific, large-scale synthetic applications of this compound are not yet extensively documented, its potential as a precursor for pharmaceuticals and other functional organic molecules remains a promising area for future exploration.

Research on Biological Activities and Interactions: Mechanistic Understanding

The benzophenone (B1666685) and aminobenzonitrile moieties are recognized pharmacophores, appearing in numerous compounds with a wide spectrum of biological activities. Research into derivatives and analogs of this compound has provided insights into its potential therapeutic applications, particularly in antimicrobial and enzyme inhibition contexts.

Derivatives incorporating the benzophenone or nitrile scaffold have demonstrated notable antimicrobial effects against a range of pathogens. The mechanism of action for benzophenone-related compounds is often attributed to their ability to disrupt the bacterial cell wall. frontiersin.org Research has shown that synthetic benzophenones and their derivatives are effective against both Gram-positive and Gram-negative bacteria. frontiersin.orgnih.gov

For example, 2,2′,4-trihydroxybenzophenone has shown minimum inhibitory concentrations (MIC) ranging from 62.5 to 250 μg/mL against various bacterial strains relevant to the poultry industry. frontiersin.org Garcinia benzophenone derivatives have exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA), with MIC values as low as 3.1-12.5 μg/mL, comparable to the antibiotic vancomycin. nih.gov Furthermore, novel benzophenone-derived 1,2,3-triazoles have shown promising activity against Bacillus subtilis, Staphylococcus aureus, and the fungus Candida albicans. carta-evidence.org Benzonitrile (B105546) derivatives have also been investigated, with some showing significant antibacterial and antifungal properties. nih.gov

| Compound Class | Tested Organisms | Reported Activity (MIC) | Reference |

|---|---|---|---|

| 2,2′,4-Trihydroxybenzophenone | Gram-positive and Gram-negative bacteria (poultry pathogens) | 62.5 - 250 µg/mL | frontiersin.org |

| Garcinia Benzophenones (e.g., Xanthochymol) | Methicillin-resistant Staphylococcus aureus (MRSA) | 3.1 - 12.5 µg/mL | nih.gov |

| Benzophenone Fused Azetidinones | S. aureus, B. subtilis, K. pneumonia, P. aeruginosa, A. niger, P. chrysogenum | Good inhibition compared to standard drugs | nih.gov |

| Benzonitrile Derivatives | Gram-positive bacteria, Gram-negative bacteria, and fungi (Botrytis fabae) | Potent activity, with MIC as low as 6.25 µg/mL for one derivative against B. fabae | nih.gov |

| Benzophenone-1,2,3-Triazole Hybrids | Escherichia coli and other bacterial strains | Potent inhibitors compared to ampicillin | jchemlett.com |

The structural motifs within this compound suggest its potential as a scaffold for designing inhibitors of enzymes and modulators of receptors. drugbank.com Compounds or agents that bind to enzymes can prevent the normal substrate-enzyme interaction and inhibit the catalytic reaction. drugbank.comnih.govyoutube.com

Benzophenone-containing compounds have been designed and synthesized as inhibitors of cyclooxygenase (COX-1 and COX-2) enzymes, which are key targets in the development of anti-inflammatory drugs. nih.gov In the field of neurodegenerative diseases, computational studies have proposed benzophenone integrated derivatives as potential inhibitors of presenilin-1 and presenilin-2, proteins associated with Alzheimer's disease. researchgate.net

Furthermore, benzonitrile derivatives have been explored for their ability to interact with specific receptors. For example, 4-(alkylthio)- and 4-(arylthio)-benzonitrile analogs have been reported as androgen receptor antagonists, demonstrating the utility of the benzonitrile scaffold in designing molecules that can modulate hormone receptor activity. nih.gov The ability of these related structures to bind with high affinity to biological macromolecules underscores the potential of this compound as a starting point for the development of targeted therapeutic agents.

Computational methods are powerful tools for predicting the interaction between a small molecule (ligand) and a biological macromolecule (receptor), thereby guiding the design of more potent and selective drugs. columbia.edunih.govnih.gov Molecular docking, a key in silico technique, is frequently used to predict the binding conformation and estimate the binding affinity of a ligand within the active site of a target protein. jchemlett.comfrontiersin.org

This approach has been successfully applied to compounds structurally related to this compound. Molecular docking studies on novel benzophenone-1,2,3-triazole hybrids identified potent inhibitors of Penicillin-Binding Protein 6 (PBP6) from E. coli, with calculated binding affinities superior to the standard drug ampicillin. jchemlett.com Similarly, docking simulations of benzophenone fused azetidinone derivatives were used to understand their binding to microbial transpeptidase enzymes, correlating with their observed antimicrobial activity. nih.gov In other research, docking models were employed to identify novel inhibitors of aspartate semialdehyde dehydrogenase (ASADH), a key enzyme in microbial biosynthetic pathways, leading to the discovery of new micromolar inhibitors. nih.gov These studies demonstrate the utility of computational models in rationalizing the biological activity of benzophenone and benzonitrile derivatives and in prioritizing candidates for synthesis and further biological evaluation. researchgate.net

Exploration of this compound in Materials Science Research

The combination of an aromatic ketone, a nitrile group, and an amino group on a single aromatic ring suggests that this compound could possess interesting properties for applications in materials science, particularly in the field of optoelectronics.

While research specifically detailing the optoelectronic properties of this compound is not widely available, the characteristics of its constituent functional groups provide a basis for potential applications. Aromatic ketones are known chromophores that can exhibit phosphorescence and are used as photosensitizers. The aminobenzonitrile substructure is a well-known "push-pull" system, where the electron-donating amino group and the electron-withdrawing nitrile group can lead to interesting photophysical properties, including large molecular hyperpolarizabilities, which are relevant for nonlinear optical (NLO) materials.

Related compounds have found use in advanced materials. For instance, 4-aminobenzonitrile (B131773) has been used as a starting material for the synthesis of polythiophenes containing azobenzene (B91143) moieties, which are investigated for their photoresponsive properties. sigmaaldrich.com C3-symmetric building blocks derived from triaminobenzene tricarboxylates have been explored for applications in materials for second-harmonic generation and as emitters in Organic Light-Emitting Diodes (OLEDs). mdpi.com The inherent polarity and potential for extended conjugation in derivatives of this compound make it a candidate for further investigation in the development of novel organic materials for optical and electronic applications. However, this remains a largely unexplored area of research for this specific compound.

Integration into Polymeric and Supramolecular Architectures

Currently, there is a notable absence of published research specifically detailing the synthesis and characterization of polymers or complex supramolecular structures derived from this compound. The compound is available from commercial suppliers, identifying it as a reagent for organic synthesis, but its role as a monomer or a structural unit in macromolecular chemistry remains largely unexplored in peer-reviewed literature.

Theoretically, the molecular structure of this compound possesses functional groups—an amine (-NH2) and a ketone (-C=O)—that are conducive to polymerization and self-assembly processes. The primary amine group can participate in step-growth polymerization to form polyamides, polyimides, or polyureas. The benzophenone moiety, coupled with the nitrile and amine groups, could influence intermolecular interactions such as hydrogen bonding and π-π stacking, which are crucial for the formation of ordered supramolecular assemblies. However, without experimental studies, its behavior and the properties of any resulting materials remain hypothetical.

Emerging Research Areas and Unexplored Potentials in this compound Chemistry

Due to the limited body of research focused on this compound, there are no well-established "emerging research areas" for this specific molecule. Nevertheless, its distinct combination of functional groups—amine, benzoyl, and nitrile—points toward several plausible and unexplored avenues for future investigation. These potentials are inferred from the known chemistry of its constituent parts and related molecular structures.

The primary unexplored potentials of this compound can be categorized based on its functional groups.

Table 1: Unexplored Research Potential Based on Functional Groups

| Functional Group | Potential Application Area | Rationale |

|---|---|---|

| **Amine Group (-NH₂) ** | High-Performance Polymers | Can act as a monomer unit for polyamides, polyimides, or other condensation polymers, potentially imparting thermal stability and specific mechanical properties. |

| Benzophenone Moiety | Photochemistry & UV Curing | Benzophenone is a classic photoinitiator. ijacskros.com The molecule could be investigated for use in UV-curable resins, inks, and coatings. |

| Amine & Benzoyl Groups | Heterocyclic Synthesis | Aminobenzophenones are key precursors for synthesizing various heterocyclic compounds, including valuable pharmaceuticals like 1,4-benzodiazepines. wum.edu.pl |

| Ortho-cyano Biaryl Structure | Medicinal Chemistry Scaffolds | The ortho-arylated benzonitrile framework is a valuable intermediate in pharmaceutical development. nih.gov |

| Entire Molecule | C-H Functionalization | The aromatic rings offer sites for modern synthetic methods like C-H bond functionalization to create novel and complex derivatives for various applications. beilstein-journals.org |

Further elaboration on these unexplored potentials includes:

Monomer for Specialty Polymers: The rigid aromatic backbone of this compound could be leveraged to synthesize high-performance polymers with high thermal stability and specific optoelectronic properties. The nitrile group could serve as a site for post-polymerization modification.

Photoreactive Materials: The benzophenone group is highly effective at initiating polymerization upon exposure to UV light. ijacskros.com Integrating this molecule into polymer backbones or using it as an additive could lead to new photo-crosslinkable materials or photoresists.

Pharmaceutical Intermediates: The synthesis of 2-aminobenzophenones is a critical step in the production of numerous drugs. wum.edu.pl this compound could serve as a versatile precursor for novel heterocyclic systems with potential biological activity. The ortho-cyano biaryl motif is recognized as a valuable structural unit in medicinal chemistry. nih.gov

Advanced Organic Synthesis: The molecule is a candidate for further chemical derivatization. Modern synthetic techniques, such as transition-metal-catalyzed C–H bond functionalization, could be applied to its aromatic rings to build more complex molecules, opening pathways to new materials and chemical probes. beilstein-journals.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.